![molecular formula C19H25NOS B4226790 2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4226790.png)
2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Synthesis Analysis
The synthesis of adamantane derivatives often involves radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
Adamantane derivatives are characterized by their unique cage-like structure. This structure contributes to their stability and reactivity, making them useful in various applications .Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of chemical reactions. For example, they can participate in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis
Adamantane derivatives exhibit unique physical and chemical properties due to their cage-like structure. These properties include stability, reactivity, and the ability to form diverse functional groups .Scientific Research Applications
Catalysis and Asymmetric Synthesis
The sulfinyl group in 2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline can serve as a chiral auxiliary in asymmetric synthesis. Researchers have explored its potential as a ligand in transition metal-catalyzed reactions, enabling the enantioselective formation of complex molecules .
Mechanism of Action
The mechanism of action of adamantane derivatives can vary depending on their specific structure and the context in which they are used. For example, some adamantane derivatives have been found to act as MHC Loading Enhancers (MLEs), converting the peptide non-receptive conformation of MHC molecules into the peptide-receptive conformation .
Safety and Hazards
properties
IUPAC Name |
2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-22(20-6-5-17-3-1-2-4-18(17)13-20)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKYSYZMCJYHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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